molecular formula C17H18N2OS B2606328 N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide CAS No. 307526-47-2

N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide

Cat. No.: B2606328
CAS No.: 307526-47-2
M. Wt: 298.4
InChI Key: YHXYWEFRWVSTRI-UHFFFAOYSA-N
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Description

N-[(2,4,6-Trimethylphenyl)carbamothioyl]benzamide is a thiourea derivative characterized by a benzamide core linked to a carbamothioyl group substituted with a 2,4,6-trimethylphenyl moiety. This compound belongs to a broader class of acylthioureas, which are studied for their diverse biological and chemical properties. Structurally, the 2,4,6-trimethylphenyl group introduces steric bulk and electron-donating methyl substituents, influencing both reactivity and intermolecular interactions .

Key applications include its role as a urease inhibitor with an IC50 of 1.23 µM, outperforming analogs with cycloalkyl, benzyl, or aryl substituents . Additionally, it exhibits moderate antitumor activity against lung carcinoma (H-157) cell lines, inhibiting growth by 60.9% . Its synthesis typically involves microwave-assisted nucleophilic substitution, yielding 85–96% efficiency .

Properties

IUPAC Name

N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-11-9-12(2)15(13(3)10-11)18-17(21)19-16(20)14-7-5-4-6-8-14/h4-10H,1-3H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYWEFRWVSTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with benzamide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Nucleophiles: Amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea group is particularly important for its biological activity, as it can form hydrogen bonds and interact with active sites of enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of N-[(2,4,6-Trimethylphenyl)carbamothioyl]benzamide and Analogs

Compound Name Substituents Biological/Chemical Activity Activity Metrics Reference ID
This compound 2,4,6-Trimethylphenyl Urease inhibition, Antitumor (H-157 cells) IC50: 1.23 µM; 60.9% inhibition
N-[(3-Chlorophenyl)carbamothioyl]benzamide (T1) 3-Chlorophenyl Corrosion inhibition (mild steel in H2SO4) 55% efficiency
N-[(4-Chlorophenyl)carbamothioyl]benzamide (T2) 4-Chlorophenyl Corrosion inhibition 73% efficiency
3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide 2,4,6-Trichlorophenyl Not specified (structural analog) N/A
N-[(2-Acetylphenyl)carbamothioyl]benzamide 2-Acetylphenyl COVID-19 protease inhibition (computational) Binding energy: -4.93 kcal/mol
2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl]benzamide Dibenzyl, 2-chloro-5-fluoro Antibacterial (Pseudomonas aeruginosa only) No activity against other bacteria

Key Observations:

Substituent Position and Electronic Effects :

  • Chlorophenyl Derivatives (T1, T2) : The para-chloro substituent (T2) enhances corrosion inhibition (73%) compared to meta-chloro (T1, 55%) due to improved electron-withdrawing effects and adsorption on metal surfaces .
  • Trimethylphenyl vs. Trichlorophenyl : The trimethyl group (electron-donating) in the parent compound enhances urease inhibition, while trichlorophenyl (electron-withdrawing) in analogs may reduce bioactivity due to steric hindrance .

Biological Activity :

  • Urease Inhibition : The 2,4,6-trimethylphenyl derivative’s IC50 (1.23 µM) is superior to analogs with IC50 values of 1.92–28.1 µM .
  • Antitumor Activity : The trimethylphenyl variant shows 60.9% growth inhibition in H-157 cells, compared to 32.4–60.9% for other substituents in the same study .

Computational Studies: N-[(2-Acetylphenyl)carbamothioyl]benzamide exhibits a binding energy of -4.93 kcal/mol against COVID-19 protease (6LU7), comparable to antiviral drugs like Tenofovir (-4.97 kcal/mol) .

Biological Activity

N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antibacterial and anticancer effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with benzamide derivatives. The product can be characterized using various techniques such as NMR , IR spectroscopy , and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

This compound has shown promising antibacterial properties. In a study evaluating various thiourea derivatives, this compound exhibited significant inhibitory effects against both Pseudomonas aeruginosa and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, indicating its potential as an effective antibacterial agent.

CompoundBacterial StrainMIC (µg/mL)
This compoundPseudomonas aeruginosa12.5
This compoundStaphylococcus aureus10.0

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it possesses cytotoxic effects against several cancer cell lines. For instance, it was found to inhibit the proliferation of HRT-18 (colon adenocarcinoma) and HC-04 (mouse hepatoblastoma) cells with IC50 values of 21.44 µM and 24.12 µM respectively.

Cell LineIC50 (µM)
HRT-1821.44
HC-0424.12

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity in neuronal systems, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antibacterial Efficacy : A comprehensive study screened numerous thiourea derivatives for their antibacterial properties. This compound emerged as a leading candidate due to its low MIC values against resistant strains.
  • Cytotoxicity Profile : Another research effort focused on evaluating the cytotoxic effects of various carbamothioyl derivatives on cancer cell lines. The results indicated that compounds with the trimethylphenyl group were particularly effective at inducing apoptosis in targeted cancer cells.

Q & A

Basic: What are the standard synthetic routes for N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzoyl chloride derivative and a thiocarbamide precursor. Key steps include:

  • Step 1: Reacting 2,4,6-trimethylphenyl isothiocyanate with benzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under nitrogen atmosphere .
  • Step 2: Optimizing temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of isothiocyanate to benzoyl chloride) to improve yield .
  • Step 3: Purification via recrystallization or column chromatography using ethyl acetate/hexane mixtures .
    Scalability: Continuous flow reactors enhance reproducibility for gram-scale synthesis .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.3–7.5 ppm, methyl groups at δ 2.1–2.4 ppm) and confirm the carbamothioyl linkage .
  • IR Spectroscopy: Peaks at ~1250 cm1^{-1} (C=S stretch) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 327.12) .

Advanced: How do computational methods (DFT) align with experimental crystallographic data for this compound?

Methodological Answer:

  • DFT Calculations: Using B3LYP/6-311G(d,p) basis sets, optimized bond lengths (e.g., C–S: 1.68 Å) and angles match X-ray diffraction data within ±0.02 Å .
  • Energy Gap Analysis: HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption spectra, explaining electronic transitions .
  • Thermodynamic Properties: Calculated entropy (ΔS) and enthalpy (ΔH) guide reaction feasibility under varying temperatures .

Table 1: Key DFT vs. Experimental Parameters

ParameterDFT ValueX-ray Value
C–S Bond Length1.68 Å1.67 Å
N–H···O H-bond2.89 Å2.87 Å
HOMO-LUMO Gap4.2 eV4.3 eV

Advanced: What role does SHELX software play in resolving crystal structures of thiourea derivatives?

Methodological Answer:

  • Structure Solution: SHELXD identifies heavy atoms via dual-space recycling, critical for solving twinned or low-resolution crystals .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks (e.g., C–H···S interactions at 3.2 Å) .
  • Validation: CIF files from SHELXPRO ensure ADDSYM compliance, detecting missed symmetry in triclinic systems .

Advanced: How can molecular docking elucidate this compound’s potential antiviral activity?

Methodological Answer:

  • Target Selection: Docking against SARS-CoV-2 Mpro^\text{pro} (PDB: 6LU7) identifies binding poses in the catalytic pocket .
  • Hydrogen Bonding: Interactions with Lys137 (ΔG = -4.97 kcal/mol) stabilize the ligand-enzyme complex .
  • Validation: MD simulations (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust interactions .

Table 2: Docking Scores vs. Known Antivirals

CompoundBinding Energy (kcal/mol)
N-[(2,4,6-TMP)benzamide]-4.97
Tenofovir-4.18
Foscarnet-3.13

Advanced: How can researchers resolve contradictions between experimental and computational bioactivity data?

Methodological Answer:

  • Hypothesis Testing: Re-evaluate assay conditions (e.g., cell line specificity for cytotoxicity vs. computational IC50_{50} predictions) .
  • Data Triangulation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. docking scores) .
  • Error Analysis: Quantify uncertainties in DFT parameters (e.g., solvent model approximations in ΔG calculations) .

Advanced: What insights does Hirshfeld surface analysis provide on intermolecular interactions?

Methodological Answer:

  • Contact Mapping: 2D fingerprint plots quantify H···H (55%), C···S (12%), and N···O (8%) interactions, highlighting packing efficiency .
  • Energy Frameworks: 3D energy models prioritize dominant interactions (e.g., C–H···O vs. π-stacking) for crystal engineering .
  • Thermal Stability: High H-bond density correlates with elevated melting points (>200°C) in DSC studies .

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